3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest in the field of organic chemistry. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a methoxyphenyl group, a phenylethyl group, and an oxadiazole ring, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and acetic anhydride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and appropriate nucleophiles.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via amide bond formation using phenylethylamine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-thiadiazole-5-carboxamide
Uniqueness
3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the methoxyphenyl and phenylethyl groups attached to the oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(13-7-4-3-5-8-13)19-17(22)18-20-16(21-24-18)14-9-6-10-15(11-14)23-2/h3-12H,1-2H3,(H,19,22) |
InChI Key |
VMBWIKVWNPJTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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